(R)-(+)-1,2-Epoxyheptane
Overview
Description
®-(+)-1,2-Epoxyheptane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. ®-(+)-1,2-Epoxyheptane is a chiral molecule, meaning it has a non-superimposable mirror image. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which in this case, is the first carbon atom in the heptane chain.
Scientific Research Applications
®-(+)-1,2-Epoxyheptane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules. It is also used in asymmetric synthesis and as a reagent in organic transformations.
Biology: Studied for its interactions with biological molecules and its potential use in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and as a precursor in the synthesis of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxyheptane can be synthesized through several methods. One common approach is the epoxidation of alkenes. For instance, ®-(+)-1,2-Epoxyheptane can be prepared by the epoxidation of ®-1-heptene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1,2-Epoxyheptane may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric epoxidation of alkenes using chiral catalysts. These catalysts can include chiral metal complexes or organocatalysts that facilitate the formation of the epoxide with high enantiomeric purity. The reaction conditions are optimized to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Epoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: The epoxide can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the epoxide can be further oxidized to form diols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like osmium tetroxide (OsO4) can be used under controlled conditions.
Major Products
Diols: Formed from the hydrolysis of the epoxide.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
Mechanism of Action
The mechanism of action of ®-(+)-1,2-Epoxyheptane involves its ability to undergo nucleophilic substitution reactions. The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
®-(+)-1,2-Epoxyheptane can be compared with other epoxides such as (S)-(-)-1,2-Epoxyheptane, ®-(+)-1,2-Epoxybutane, and ®-(+)-1,2-Epoxyhexane. These compounds share similar structural features but differ in the length of the carbon chain or the configuration of the chiral center. The uniqueness of ®-(+)-1,2-Epoxyheptane lies in its specific chiral configuration and its applications in asymmetric synthesis.
List of Similar Compounds
- (S)-(-)-1,2-Epoxyheptane
- ®-(+)-1,2-Epoxybutane
- ®-(+)-1,2-Epoxyhexane
Properties
IUPAC Name |
(2R)-2-pentyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110549-07-0 | |
Record name | (R)-(+)-1,2-Epoxyheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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